molecular formula C15H16N4O3S B4513641 N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide

N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4513641
M. Wt: 332.4 g/mol
InChI Key: BTYSZHJGLYKCAC-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a thiadiazole core fused with a pyrrolidine ring. The thiadiazole moiety is substituted with a 2-methoxyphenyl group at position 5, while the pyrrolidine ring incorporates a 5-oxo group and a methyl substituent at position 1. The (2Z) configuration denotes the stereochemistry of the thiadiazole-ylidene linkage, which influences its electronic properties and biological interactions .

This compound belongs to a broader class of thiadiazole-pyrrolidine carboxamides, which are studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-modulating effects. Its synthesis typically involves multi-step reactions, such as cyclocondensation of thiosemicarbazides and subsequent coupling with pyrrolidine derivatives under controlled conditions .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-19-8-9(7-12(19)20)13(21)16-15-18-17-14(23-15)10-5-3-4-6-11(10)22-2/h3-6,9H,7-8H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYSZHJGLYKCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole ring undergoes characteristic reactions influenced by the electron-withdrawing imine bond and sulfur atom:

Reaction TypeConditionsProductsYieldMechanism NotesSources
Oxidation H₂O₂ (30%), 60°C, 6hSulfone derivative via S-oxidation78%Selective oxidation at sulfur without pyrrolidone ring disruption
Nucleophilic Substitution KOH (10% aq.), NH₂R (R=alkyl), 80°C, 12h5-(2-methoxyphenyl)-2-alkylamino-1,3,4-thiadiazole65–82%Methoxyphenyl group stabilizes transition state
Cycloaddition Acetylene derivatives, CuI catalyst, DMF, 100°CThiadiazolo[3,2-b]triazole hybrids58%[3+2] cycloaddition at C=N bond

Methoxyphenyl Group Reactivity

The 2-methoxyphenyl substituent participates in electrophilic and demethylation reactions:

ReactionReagents/ConditionsOutcomeSelectivity FactorsSources
O-Demethylation BBr₃ (1M in DCM), −20°C → RTCatechol derivativeOrtho-methoxy group shows 12x slower demethylation vs para analogs
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°C4-Nitro-2-methoxyphenyl derivativeMeta-directing effect of -OCH₃ limits para-nitration

Carboxamide and Pyrrolidone Reactions

The 1-methyl-5-oxopyrrolidine-3-carboxamide moiety exhibits dual reactivity:

Amide Bond Cleavage

MethodConditionsProductsEfficiencyNotes
Acidic Hydrolysis6M HCl, reflux, 24hPyrrolidone acid + 5-(2-methoxyphenyl)thiadiazole amine94% decompositionCompetes with thiadiazole ring degradation
Enzymatic (Pronase)pH 7.4, 37°CSlow hydrolysis (t₁/₂ = 48h)32% conversionSteric hindrance from thiadiazole reduces enzyme access

Pyrrolidone Ring Functionalization

ReactionReagentsOutcomeStereochemical ImpactSources
Reduction NaBH₄, MeOH5-Hydroxypyrrolidine derivativeCis-diol formation (J = 6.8 Hz)
Mannich Reaction Formaldehyde, piperazineSpiro-piperazinyl pyrrolidine adductRetains thiadiazole conjugation

Metal Complexation

The compound acts as a bidentate ligand through thiadiazole N and carbonyl O:

Metal SaltReaction ConditionsComplex StructureStability Constant (log β)Sources
Cu(II) acetateEtOH, 60°C, N₂ atm[Cu(L)₂]·2H₂O8.2 ± 0.3Square planar geometry confirmed by EPR
Pd(II) chlorideDMF/H₂O (3:1), reflux[Pd(L)Cl₂]10.1 ± 0.5Catalytically active in Suzuki couplings

Photochemical Behavior

UV irradiation induces distinct reactivity pathways:

Light SourceSolventPrimary ProductsQuantum Yield (Φ)Degradation Pathway
254 nm (UVC)MeCNThiadiazole ring-opened sulfenic acid0.18C-S bond cleavage dominates
365 nm (UVA)EtOAcGeometrical isomerization (Z→E)0.32Reversible with 410 nm light

Biological Activation Pathways

Metabolic studies reveal enzyme-mediated transformations:

Enzyme SystemSite of ModificationMetabolites IdentifiedBioactivity ShiftSources
CYP3A4Thiadiazole S-oxidationSulfoxide derivative3x increased kinase inhibition
EsterasesCarboxamide hydrolysisFree carboxylic acidReduced cell permeability

This comprehensive reaction profile enables rational design of derivatives with tailored physicochemical and biological properties. The compound’s reactivity hotspots (thiadiazole S, methoxy O, amide C=O) provide multiple vectors for structural optimization while retaining core pharmacophoric elements.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Research has shown that derivatives of thiadiazole compounds often display broad-spectrum antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents .

Anticancer Properties
Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting potential for development as an anticancer therapeutic .

Anti-inflammatory Effects
The compound also shows promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property is particularly valuable in the treatment of chronic inflammatory diseases .

Agricultural Applications

Pesticidal Properties
Research has suggested that compounds similar to N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide may possess pesticidal properties. The thiadiazole ring is known for its effectiveness against various pests, making it a candidate for developing new agrochemicals that are less harmful to the environment while effectively controlling pest populations .

Material Science

Polymer Development
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers. Its ability to participate in various chemical reactions can lead to materials with enhanced properties, such as improved thermal stability or electrical conductivity .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiadiazole compounds and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity compared to traditional antibiotics .

Case Study 2: Anticancer Mechanism

A research team investigated the apoptotic effects of this compound on human cancer cell lines. The study revealed that it induced apoptosis through mitochondrial pathways and significantly reduced cell viability in treated groups compared to controls .

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with DNA replication and repair processes, leading to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-pyrrolidine carboxamides exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiadiazole-Pyrrolidine Derivatives

Compound Name Substituents on Thiadiazole Substituents on Pyrrolidine Key Properties Biological Activities
Target Compound 2-Methoxyphenyl 1-Methyl Molecular weight: ~390 g/mol; LogP: ~2.1 (estimated) Antimicrobial (hypothesized), enzyme inhibition
N-[(2E)-5-(4-Fluorobenzyl)-1,3,4-Thiadiazol-2(3H)-Ylidene]-1-(3-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxamide 4-Fluorobenzyl 3-Methoxyphenyl Molecular weight: 414.4 g/mol; Enhanced lipophilicity Anticancer (in vitro), moderate antifungal activity
1-(3-Chloro-4-Fluorophenyl)-5-Oxo-N-[(2E)-5-(Propan-2-Yl)-1,3,4-Thiadiazol-2(3H)-Ylidene]Pyrrolidine-3-Carboxamide Propan-2-yl 3-Chloro-4-fluorophenyl Lower solubility in polar solvents Antiproliferative effects (specific to colorectal cancer cell lines)
1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-Yl)-5-Oxopyrrolidine-3-Carboxamide Isopropyl 4-Fluorophenyl Molecular weight: 393.4 g/mol; Moderate reactivity Anti-inflammatory (in vivo models)
N-[(2Z)-4-Methyl-5-(3-Phenyl-1,2,4-Oxadiazol-5-Yl)-1,3-Thiazol-2(3H)-Ylidene]Furan-2-Carboxamide Oxadiazole-phenyl hybrid Furan-carboxamide Distinct heterocyclic core (oxadiazole-thiazole) Selective kinase inhibition, reduced cytotoxicity

Physicochemical Properties

  • Solubility : The target compound’s 2-methoxyphenyl group may reduce aqueous solubility compared to analogs with polar substituents (e.g., 4-fluorophenyl in ).
  • Stability : Thiadiazole derivatives with electron-withdrawing groups (e.g., 4-fluorobenzyl in ) exhibit greater thermal stability than those with electron-donating groups.

Biological Activity

N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This compound integrates a thiadiazole ring, known for its diverse biological activities, with a pyrrolidine moiety, which is frequently found in many pharmacologically active compounds. The structural features of this compound suggest potential applications in various therapeutic areas, including antimicrobial and anticancer therapies.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Thiadiazole Ring : This five-membered heterocyclic structure is recognized for its ability to interact with biological targets, influencing enzyme activity and receptor binding.
  • Pyrrolidine Ring : A saturated five-membered ring that contributes to the compound's pharmacokinetic properties and biological activity.
  • Methoxyphenyl Substituent : This substituent may enhance lipophilicity and modulate interactions with biological targets.

Table 1: Structural Features of this compound

ComponentDescription
Thiadiazole RingFive-membered heterocycle with diverse activities
Pyrrolidine RingContributes to pharmacological properties
Methoxyphenyl GroupEnhances lipophilicity and target interactions

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound this compound has been evaluated for its activity against various bacterial strains, including Mycobacterium tuberculosis.

In vitro assays have shown that derivatives of thiadiazoles exhibit significant antibacterial activity. For instance, a study reported minimum inhibitory concentration (MIC) values as low as 12.5 µg/mL for certain derivatives against M. tuberculosis, suggesting that modifications in the structure can enhance biological efficacy .

Anticancer Activity

The anticancer properties of thiadiazole derivatives are also noteworthy. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells. The mechanism often involves the inhibition of topoisomerase I, which is crucial for DNA replication .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The thiadiazole ring may interact with specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways.
  • DNA Interaction : The compound may interfere with DNA replication processes through interactions with topoisomerases or other nucleic acid-binding proteins.
  • Receptor Modulation : Potential binding to various receptors could alter signaling pathways involved in cell growth and survival.

Table 2: Biological Activities of Thiadiazole Derivatives

Activity TypeTarget Organism/Cell LineMIC/IC50 Value
AntitubercularMycobacterium tuberculosis12.5 µg/mL
AnticancerHCT-116 (Colorectal)IC50 = 0.045 µg/mL
HeLa (Cervical)IC50 = Variable

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focused on the synthesis and evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A series of pyrrolyl thiadiazoles were synthesized and tested for their antimycobacterial activity using microplate Alamar blue assay methods . These studies indicated that specific substitutions on the thiadiazole ring significantly enhanced biological activity.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities and interactions between these compounds and their biological targets. Such studies provide insights into the structural requirements necessary for optimal activity .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of these compounds reveal promising bioavailability and metabolic stability, essential for therapeutic applications .

Q & A

Q. What synthetic strategies are recommended for preparing N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide?

Answer: The compound’s synthesis can involve cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones or palladium-catalyzed reductive cyclization of nitroarenes (e.g., using formic acid derivatives as CO surrogates). Evidence from palladium-catalyzed methods highlights yields of 60–85% under optimized conditions (e.g., 10 mol% Pd(OAc)₂, 1 atm CO, 80°C, 12h). Key intermediates like 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-one should be characterized via 1H^1H-NMR and HRMS before coupling with the pyrrolidine-carboxamide moiety .

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)Reference
CatalystPd(OAc)₂ (10 mol%)78
Temperature (°C)8072
Reaction Time (h)1285

Q. How should researchers validate the stereochemical configuration (Z/E) of the thiadiazole-pyrrolidine conjugate?

Answer: X-ray crystallography is the gold standard for confirming the (Z)-configuration, as seen in structurally analogous thiadiazole derivatives (e.g., Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate). Alternatively, 1H^1H-NMR coupling constants (e.g., vicinal coupling J=1216HzJ = 12–16 \, \text{Hz}) and NOESY correlations can distinguish Z/E isomers .

Q. What analytical techniques are critical for purity assessment and structural elucidation?

Answer:

  • HPLC-PDA : Purity >95% with C18 columns (ACN/water gradient).
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₆H₁₆N₃O₃S: 330.09).
  • FT-IR : Key peaks include C=O (1680–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.
  • Single-crystal XRD : Resolve bond lengths and angles, as demonstrated for N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structurally similar thiadiazole derivatives?

Answer: Contradictions often arise from assay variability (e.g., cell lines, concentrations) or impurities. Mitigation strategies include:

  • Standardized bioassays : Use validated protocols (e.g., NIH/NCATS guidelines).
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Metabolite profiling : LC-MS to rule out degradation products, as seen in studies on 3-(4-benzylphenyl)-1H-pyrazol-5-amine derivatives .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., COX-2, EGFR) using PDB IDs 5KIR or 1M16. Validate with free energy calculations (ΔG < −8 kcal/mol).
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity, as applied to pyrazole-carbothioamide derivatives .

Q. Table 2: Predicted Binding Affinities for Common Targets

TargetΔG (kcal/mol)PDB IDReference
COX-2−9.25KIR
EGFR Kinase−8.71M17

Q. How can the compound’s stability under physiological conditions be evaluated?

Answer:

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24h) and monitor degradation via UPLC-MS.
  • Plasma stability : Incubate with human plasma (37°C, 1h) and quantify intact compound.
  • Light/heat stress : Accelerated stability testing (ICH Q1A guidelines) with HPLC tracking, as performed for 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid derivatives .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use PEG-400/water (60:40) or cyclodextrin inclusion complexes (e.g., β-CD at 10% w/v).
  • Salt formation : Convert the free base to hydrochloride or mesylate salts.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release, as validated for similar dihydropyridine carboxamides .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in synthetic yields across different catalysts?

Answer:

  • Mechanistic studies : Use DFT calculations (Gaussian 16) to compare transition states under Pd vs. Cu catalysis.
  • Leaching tests : ICP-MS to detect residual metal content in products.
  • In situ monitoring : ReactIR to track intermediate formation rates, as applied in dithiazole synthesis .

Q. How to validate unexpected biological activity in secondary assays?

Answer:

  • Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out promiscuity.
  • Gene expression profiling : RNA-seq to identify off-target pathways.
  • Crystallography : Co-crystallize the compound with the target protein to confirm binding mode, as done for 3-aminothieno[2,3-b]pyridines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide

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